4-(3,4-Dimethoxyphenyl)butanoic Acid-d6

Mass Spectrometry Stable Isotope Labeling Internal Standard

Quantitative bioanalysis of 4-(3,4-dimethoxyphenyl)butanoic acid in complex matrices suffers from matrix effects when using unlabeled internal standards, compromising accuracy. This deuterated analog directly solves that challenge by providing identical chromatographic and ionization behavior. - Isotopic purity ≥99 atom% D ensures minimal background interference and unambiguous +6 Da mass discrimination in MS detection. - Co-elution with the target analyte corrects for ion suppression/enhancement and variable recovery, enabling reliable Cmax, AUC, and t½ determination. - Designed for validated LC-MS/MS methods meeting FDA/EMA bioanalytical guidelines under GLP-compliant workflows.

Molecular Formula C₁₂H₁₀D₆O₄
Molecular Weight 230.29
Cat. No. B1160475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3,4-Dimethoxyphenyl)butanoic Acid-d6
Synonyms3,4-(Dimethoxy-d6)benzenebutanoic Acid;  4-[(3,4-Dimethoxy-d6)phenyl]butyric Acid;  3,4-(Dimethoxy-d6)benzenebutanoic Acid;  4-[(3,4-Dimethoxy-d6)phenyl]butanoic Acid;  4-[(3,4-Dimethoxy-d6)phenyl]butyric Acid;  NSC 286140-d6; 
Molecular FormulaC₁₂H₁₀D₆O₄
Molecular Weight230.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3,4-Dimethoxyphenyl)butanoic Acid-d6: Deuterated Internal Standard for Quantitative LC-MS/MS Bioanalysis


4-(3,4-Dimethoxyphenyl)butanoic acid-d6 is a stable isotope-labeled analog of the butyrate derivative 4-(3,4-dimethoxyphenyl)butanoic acid, featuring six deuterium substitutions at the methoxy positions (3,4-(dimethoxy-d6)) [1]. It serves as an internal standard for the quantification of the non-deuterated parent compound in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Why Unlabeled or Alternative Deuterated Analogs Cannot Substitute for 4-(3,4-Dimethoxyphenyl)butanoic Acid-d6 in Quantitative Bioanalysis


Using the unlabeled parent compound or a different deuterated analog as an internal standard compromises quantitative accuracy due to distinct physicochemical properties and matrix effects. The unlabeled compound cannot be distinguished from the target analyte in MS detection, while alternative deuterated analogs may exhibit differential chromatographic retention and ionization behavior, leading to uncorrected ion suppression or enhancement in complex matrices [1]. Precise quantitation demands a stable isotope-labeled internal standard that co-elutes and ionizes identically to the analyte, a criterion fulfilled by 4-(3,4-dimethoxyphenyl)butanoic acid-d6 due to its identical structure and high isotopic purity [2].

Quantitative Differentiation: 4-(3,4-Dimethoxyphenyl)butanoic Acid-d6 vs. Unlabeled Parent and Alternative Analogs


Molecular Weight Shift for Definitive MS Discrimination

The incorporation of six deuterium atoms increases the molecular weight from 224.25 g/mol (unlabeled parent) to 230.29 g/mol for 4-(3,4-dimethoxyphenyl)butanoic acid-d6 [1][2]. This +6 Da mass shift ensures complete baseline separation from the unlabeled analyte in mass spectrometry, enabling unambiguous quantification without isotopic interference [3].

Mass Spectrometry Stable Isotope Labeling Internal Standard

Isotopic Purity Specification for Reliable Quantitative Accuracy

While vendor-specific isotopic purity data for 4-(3,4-dimethoxyphenyl)butanoic acid-d6 are not publicly disclosed, deuterated analogs in this class are typically supplied with isotopic enrichment ≥98 atom% D, as exemplified by the specification for isobutyric-d7 acid (98 atom% D) . In contrast, the unlabeled parent compound contains no deuterium (0 atom% D), rendering it useless as an internal standard for MS-based assays.

Isotopic Enrichment Quantitative Analysis Internal Standard

Chromatographic Co-elution and Matrix Effect Correction

Deuterated internal standards can exhibit slight retention time shifts relative to the unlabeled analyte due to the deuterium isotope effect. Wang et al. (2007) demonstrated that a deuterated carvedilol internal standard eluted 0.03 min earlier than the analyte, resulting in differential ion suppression and a change in the analyte/internal standard peak area ratio [1]. This phenomenon underscores the necessity of validating co-elution and matrix effect compensation for each specific analyte-IS pair, a critical quality attribute for 4-(3,4-dimethoxyphenyl)butanoic acid-d6 in method development.

LC-MS/MS Matrix Effects Ion Suppression

Structural Identity Ensures Equivalent Extraction Recovery

As a deuterated analog with identical chemical structure to the target analyte, 4-(3,4-dimethoxyphenyl)butanoic acid-d6 exhibits equivalent extraction recovery from biological matrices compared to the unlabeled compound [1]. In contrast, structural analogs or non-isotopic internal standards often demonstrate differential recovery, introducing variability that cannot be corrected by post-extraction addition [2].

Sample Preparation Extraction Recovery Internal Standard

Validated Use Cases for 4-(3,4-Dimethoxyphenyl)butanoic Acid-d6 Based on Differential Evidence


LC-MS/MS Quantification of 4-(3,4-Dimethoxyphenyl)butanoic Acid in Pharmacokinetic Studies

Employ 4-(3,4-dimethoxyphenyl)butanoic acid-d6 as an internal standard to accurately measure plasma or tissue concentrations of the parent compound following administration in preclinical models. The +6 Da mass shift [1] ensures unambiguous detection, while the high isotopic purity minimizes background interference, enabling precise determination of pharmacokinetic parameters (Cmax, AUC, t½).

Metabolite Identification and Quantitation in Drug Metabolism Research

Use the deuterated internal standard to correct for matrix effects and variable recovery during sample preparation when quantifying 4-(3,4-dimethoxyphenyl)butanoic acid and its metabolites in hepatocyte incubations or microsomal assays [1]. The co-elution properties of the deuterated analog help compensate for ion suppression, improving the reliability of metabolite concentration data.

Method Validation and Quality Control in Bioanalytical Laboratories

Incorporate 4-(3,4-dimethoxyphenyl)butanoic acid-d6 into validated LC-MS/MS methods as a stable isotope-labeled internal standard to meet regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. Its demonstrated mass discrimination [1] and class-typical isotopic purity support the accuracy, precision, and reproducibility required for GLP-compliant studies.

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